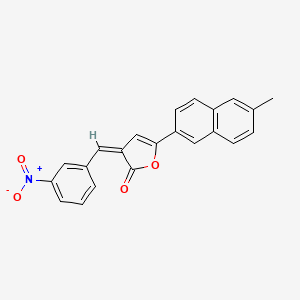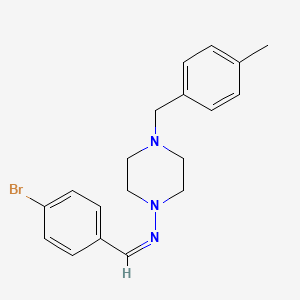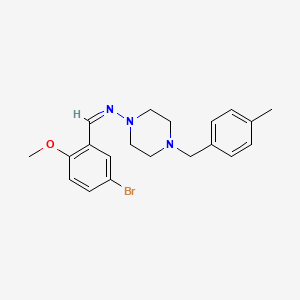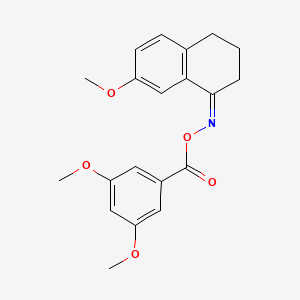![molecular formula C16H9ClF2N2O3 B5916641 1-methyl-1H-indole-2,3-dione 3-[O-(2-chloro-4,5-difluorobenzoyl)oxime]](/img/structure/B5916641.png)
1-methyl-1H-indole-2,3-dione 3-[O-(2-chloro-4,5-difluorobenzoyl)oxime]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-1H-indole-2,3-dione 3-[O-(2-chloro-4,5-difluorobenzoyl)oxime] is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as AG490, and it belongs to the class of Janus kinase (JAK) inhibitors.
Mécanisme D'action
AG490 is a JAK inhibitor that selectively inhibits the JAK-STAT signaling pathway. This pathway is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and survival. The JAK-STAT signaling pathway is activated by cytokines such as IL-6 and IFN-γ, which bind to their respective receptors on the cell surface. This binding activates the JAKs, which then phosphorylate the STATs. The phosphorylated STATs then dimerize and translocate to the nucleus, where they regulate gene expression.
AG490 inhibits the JAKs, which prevents the phosphorylation of the STATs and the subsequent activation of the JAK-STAT signaling pathway. This inhibition of the JAK-STAT signaling pathway can lead to the inhibition of cell proliferation, induction of apoptosis, and inhibition of cytokine production.
Biochemical and Physiological Effects:
AG490 has been shown to have various biochemical and physiological effects. In cancer cells, AG490 inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In immune cells, AG490 inhibits cytokine production and modulates the immune response. In neurons, AG490 prevents neuronal damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
AG490 has several advantages for lab experiments. It is a selective JAK inhibitor that can be used to study the role of the JAK-STAT signaling pathway in various cellular processes. AG490 has been extensively studied and has been shown to have anticancer, immunomodulatory, and neuroprotective effects. However, AG490 also has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for in vitro experiments. AG490 can also inhibit other kinases besides JAKs, which can lead to off-target effects.
Orientations Futures
There are several future directions for the study of AG490. One direction is to develop more potent and selective JAK inhibitors that can be used for the treatment of various diseases. Another direction is to study the role of the JAK-STAT signaling pathway in other cellular processes such as metabolism and aging. AG490 can also be used as a tool for the study of the JAK-STAT signaling pathway in various model organisms such as mice and zebrafish. Finally, AG490 can be used in combination with other drugs for the treatment of various diseases such as cancer and autoimmune diseases.
Méthodes De Synthèse
The synthesis of AG490 involves the reaction of 1-methylindole-2,3-dione with 2-chloro-4,5-difluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with hydroxylamine hydrochloride to form AG490. The yield of AG490 can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
AG490 has been extensively studied for its potential applications in various fields such as cancer research, immunology, and neurobiology. In cancer research, AG490 has been shown to inhibit the JAK-STAT signaling pathway, which is involved in the proliferation and survival of cancer cells. AG490 has been tested in vitro and in vivo for its anticancer activity against various types of cancer such as breast cancer, leukemia, and melanoma.
In immunology, AG490 has been used to study the role of JAK-STAT signaling in the immune response. AG490 has been shown to inhibit the production of cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ) in T cells and macrophages. This inhibition of cytokine production can be useful in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
In neurobiology, AG490 has been studied for its potential neuroprotective effects. AG490 has been shown to inhibit the JAK-STAT signaling pathway in neurons, which can prevent neuronal damage and cell death in various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chloro-4,5-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF2N2O3/c1-21-13-5-3-2-4-8(13)14(15(21)22)20-24-16(23)9-6-11(18)12(19)7-10(9)17/h2-7H,1H3/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEPDZSTXJEQRR-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NOC(=O)C3=CC(=C(C=C3Cl)F)F)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N\OC(=O)C3=CC(=C(C=C3Cl)F)F)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-iodo-N-(2-(5-methyl-2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916558.png)

![2,6-dimethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B5916570.png)


![ethyl 4-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916584.png)
![N-(2-(4-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5916595.png)
![3-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916613.png)
![6-methoxy-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5916621.png)

![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5916631.png)

![1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5916640.png)
![N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-4-nitrobenzohydrazide](/img/structure/B5916644.png)